molecular formula C8H5NO2 B034861 Furo[2,3-b]pyridine-2-carbaldehyde CAS No. 109274-92-2

Furo[2,3-b]pyridine-2-carbaldehyde

Cat. No. B034861
M. Wt: 147.13 g/mol
InChI Key: LSMDPNNOISGCOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Furo[2,3-b]pyridine derivatives involves several steps, starting from readily available materials. Morita and Shiotani (1986) described the preparation and reactions of 2- and 3-substituted Furo[2,3-b]pyridines, highlighting methods to obtain various derivatives through reactions like O-acetylation, pyrolysis, formylation, and Wolff-Kishner reduction (Morita & Shiotani, 1986). Another approach by Beutner, Kuethe, and Yasuda (2009) enables the synthesis of 2,3-carbon disubstituted Furo[2,3-b]pyridines in good yields, showcasing the versatility in attaching different functional groups at specific positions on the core structure (Beutner, Kuethe, & Yasuda, 2009).

Molecular Structure Analysis

The molecular structure of Furo[2,3-b]pyridine-2-carbaldehyde and its derivatives is pivotal for its reactivity and properties. Studies involving ab initio molecular orbital theory have explored the conformational preferences of related molecules, providing insights into the factors that influence their stability and reactivity (John, Ritchie, & Radom, 1977).

Chemical Reactions and Properties

Furo[2,3-b]pyridine derivatives undergo a variety of chemical reactions, enabling the synthesis of complex molecules. Fumagalli and Emery (2016) explored the chemical reactivity space of 2,3-substituted Furo[2,3-b]pyridines, demonstrating methods for their functionalization through reactions like C-H amination and borylation (Fumagalli & Emery, 2016).

Scientific Research Applications

Application in Microbial Fuel Cells

  • Specific Scientific Field: Applied Microbiology and Biotechnology .
  • Summary of the Application: Furo[2,3-b]pyridine-2-carbaldehyde, also known as pyridine-2-carbaldehyde thiosemicarbazone (PCT), has been studied for its efficiency as an anti-biofouling agent in the cathode of a multi-criteria microbial fuel cell (MCMFC) .
  • Methods of Application or Experimental Procedures: A water-insoluble PCT was synthesized and tested in the cathode of an MCMFC. For the application of PCT, graphite dust and MnO2 nanotubes (NTs) were used as conducting support and oxygen reduction reaction (ORR) catalyst .
  • Results or Outcomes: When the concentration of PCT on the cathode was increased, an increase in power generation was observed. The PCT loading of 0.05, 0.1, 0.2, and 0.4 mg/cm2 on graphite-MnO2-NTs cathode, resulted in maximum power density of 356.8, 390.93, 418.77, and 434.2 mW/m2, respectively .

Precursor to Other Compounds

  • Specific Scientific Field: Coordination Chemistry and Pharmaceuticals .
  • Summary of the Application: Furo[2,3-b]pyridine-2-carbaldehyde serves as a precursor to other compounds of interest in coordination chemistry and pharmaceuticals .
  • Methods of Application or Experimental Procedures: Pyridine aldehydes, including Furo[2,3-b]pyridine-2-carbaldehyde, are typically prepared by oxidation of the hydroxymethyl- or methylpyridines .
  • Results or Outcomes: The specific outcomes depend on the compounds synthesized from Furo[2,3-b]pyridine-2-carbaldehyde. These compounds can be used in various applications in coordination chemistry and pharmaceuticals .

Potential Use in Antimicrobial Research

  • Specific Scientific Field: Antimicrobial Research .
  • Summary of the Application: Pyrimidine derivatives, which can potentially include Furo[2,3-b]pyridine-2-carbaldehyde, have been highlighted in successful syntheses and applications in the fields of antibacterial, antifungal, anticancer, enzyme inhibition, and antiviral research .
  • Methods of Application or Experimental Procedures: The specific methods of application would depend on the type of research being conducted. Typically, these compounds are synthesized and then tested for their antimicrobial properties .

Use in Synthesis of Other Compounds

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: Furo[2,3-b]pyridine-2-carbaldehyde can be used as a building block in the synthesis of other complex organic compounds .
  • Methods of Application or Experimental Procedures: The specific methods of application would depend on the type of compound being synthesized. Typically, these compounds are synthesized through various organic reactions .

Potential Use in Photodynamic Therapy

  • Specific Scientific Field: Photodynamic Therapy .
  • Summary of the Application: A novel furo[3,2-c]pyridine-based compound has been developed for specific imaging and photodynamic ablation of Gram-positive bacteria .
  • Methods of Application or Experimental Procedures: The specific methods of application would depend on the type of research being conducted. Typically, these compounds are synthesized and then tested for their photodynamic properties .

Safety And Hazards

While specific safety and hazard information for Furo[2,3-b]pyridine-2-carbaldehyde was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

furo[2,3-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMDPNNOISGCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292044
Record name Furo[2,3-b]pyridine-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292044
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-b]pyridine-2-carbaldehyde

CAS RN

109274-92-2
Record name Furo[2,3-b]pyridine-2-carboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-b]pyridine-2-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[2,3-b]pyridine-2-carbaldehyde
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